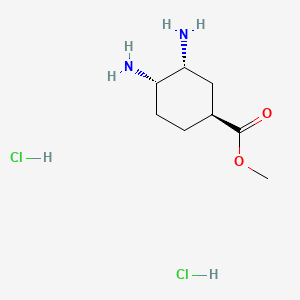
methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Amino groups are introduced at the 3 and 4 positions of the cyclohexane ring through a series of reactions involving amination.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted on its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,3R,4S)-3,4-diaminocyclopentan-1-ol dihydrochloride
- (1S,3R,4S)-3,4-Dihydroxycyclohexanecarboxylate
Uniqueness
Methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C8H18Cl2N2O2 |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
methyl (1S,3R,4S)-3,4-diaminocyclohexane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;;/h5-7H,2-4,9-10H2,1H3;2*1H/t5-,6-,7+;;/m0../s1 |
Clé InChI |
ABBAQSJCDGQODF-LUSMBATISA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@@H]([C@@H](C1)N)N.Cl.Cl |
SMILES canonique |
COC(=O)C1CCC(C(C1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
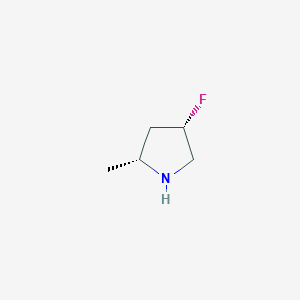

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
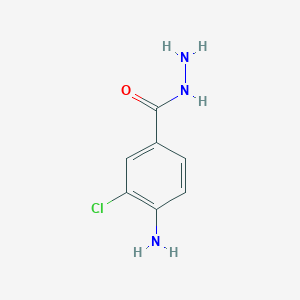
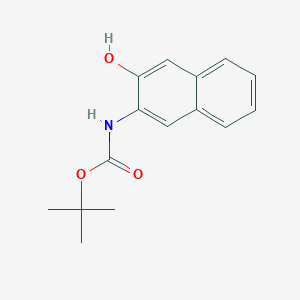
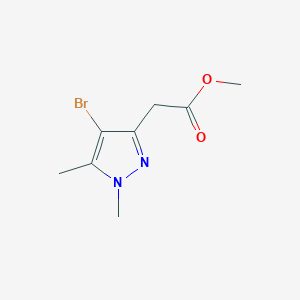
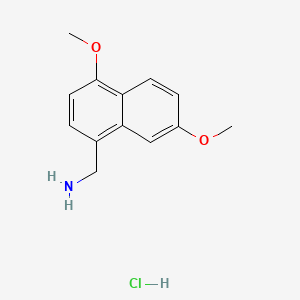


![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
